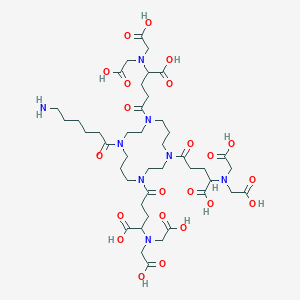
(Rac)-Tris-NTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Tris-Nitrilotriacetic Acid is a chelating agent widely used in various scientific fields. It is known for its ability to form stable complexes with metal ions, making it valuable in applications such as protein purification, metal ion detection, and catalysis. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Rac)-Tris-Nitrilotriacetic Acid can be synthesized through the reaction of nitrilotriacetic acid with formaldehyde and ammonia. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of nitrilotriacetic acid in water.
- Addition of formaldehyde and ammonia to the solution.
- Adjustment of pH to around 7-8 to facilitate the reaction.
- Heating the mixture to around 60-70°C for several hours.
- Cooling and crystallization of the product.
Industrial Production Methods: Industrial production of (Rac)-Tris-Nitrilotriacetic Acid follows similar principles but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. Industrial reactors equipped with temperature and pH control systems are used to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: (Rac)-Tris-Nitrilotriacetic Acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, copper, and zinc.
Substitution: Can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release nitrilotriacetic acid and other by-products.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., nickel chloride, copper sulfate) in aqueous solutions.
Substitution: Various organic reagents under controlled pH and temperature.
Hydrolysis: Acidic or basic solutions at elevated temperatures.
Major Products:
Complexation: Metal complexes such as nickel-tris-nitrilotriacetic acid.
Substitution: Substituted derivatives of nitrilotriacetic acid.
Hydrolysis: Nitrilotriacetic acid and related by-products.
Scientific Research Applications
(Rac)-Tris-Nitrilotriacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and catalysis.
Biology: Employed in protein purification techniques, such as immobilized metal affinity chromatography (IMAC).
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in wastewater treatment to remove heavy metal ions and in the production of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of (Rac)-Tris-Nitrilotriacetic Acid involves its ability to bind metal ions through its multiple carboxylate and amine groups. This binding forms stable chelate complexes, which can be used to sequester metal ions from solutions. The molecular targets include metal ions such as nickel, copper, and zinc, and the pathways involve the formation of coordination bonds between the metal ions and the chelating agent.
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with similar applications in metal ion sequestration.
Diethylenetriaminepentaacetic Acid (DTPA): Known for its strong chelating properties and used in medical imaging and radiopharmaceuticals.
Nitrilotriacetic Acid (NTA): The parent compound of (Rac)-Tris-Nitrilotriacetic Acid, used in similar applications but with different binding properties.
Uniqueness: (Rac)-Tris-Nitrilotriacetic Acid is unique due to its racemic nature, providing a mixture of enantiomers that can interact differently with chiral environments. This property can be advantageous in specific applications where chiral recognition is important.
Properties
Molecular Formula |
C43H68N8O22 |
|---|---|
Molecular Weight |
1049.0 g/mol |
IUPAC Name |
5-[11-(6-aminohexanoyl)-4,8-bis[4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73) |
InChI Key |
SRHQOOQNBLZULK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
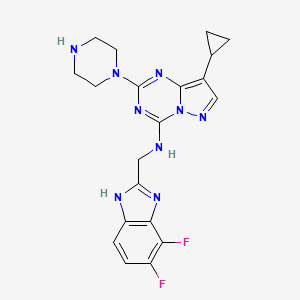
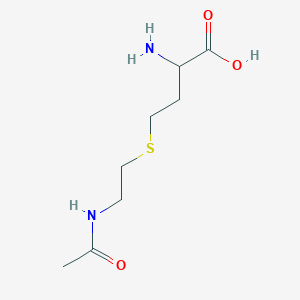
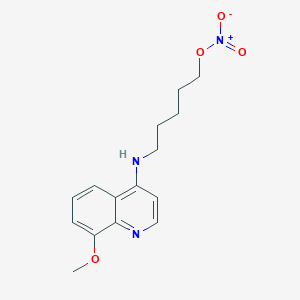

![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)

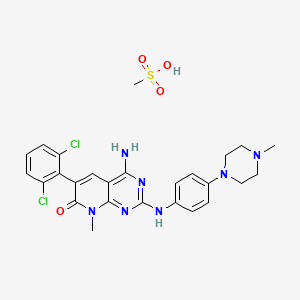
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)


![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
